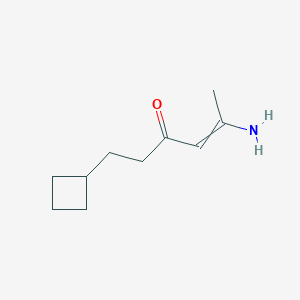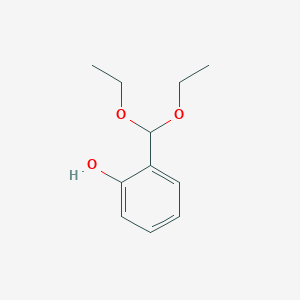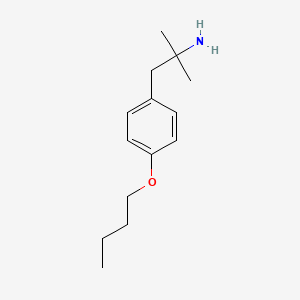
Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a benzene ring attached to an ethanamine chain, with a butoxy group and two methyl groups at the alpha position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- typically involves the alkylation of a suitable precursor. One common method is the reaction of 4-butoxybenzaldehyde with alpha,alpha-dimethylbenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the alkylation reaction, and the purification of the final product. Advanced techniques such as distillation and chromatography are often employed to achieve high purity levels.
Types of Reactions:
Oxidation: Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the ethanamine chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Benzeneethanamine, N,alpha-dimethyl-
- Benzeneethanamine, 4-methoxy-alpha-methyl-
- Benzeneethanamine, 4-butoxy-alpha-methyl-
Comparison: Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- is unique due to the presence of the butoxy group and two methyl groups at the alpha position. This structural feature distinguishes it from other similar compounds and may confer specific chemical and biological properties. For example, the butoxy group can influence the compound’s solubility and reactivity, while the alpha,alpha-dimethyl groups can affect its stability and interaction with molecular targets.
Eigenschaften
Molekularformel |
C14H23NO |
|---|---|
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
1-(4-butoxyphenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H23NO/c1-4-5-10-16-13-8-6-12(7-9-13)11-14(2,3)15/h6-9H,4-5,10-11,15H2,1-3H3 |
InChI-Schlüssel |
FAIIOPGOQIHOGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)CC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


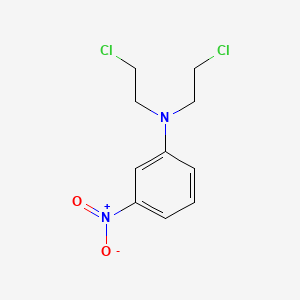
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel-](/img/structure/B8657032.png)
![7-Chlorosulfonylimidazo[5,1-b]thiazole](/img/structure/B8657036.png)

![2-[3-(cyclohexylmethoxy)phenyl]acetic Acid](/img/structure/B8657050.png)

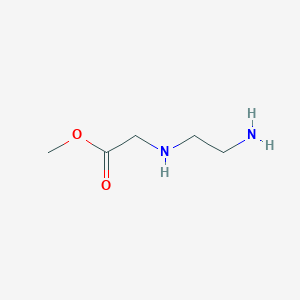
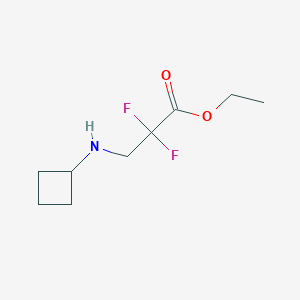
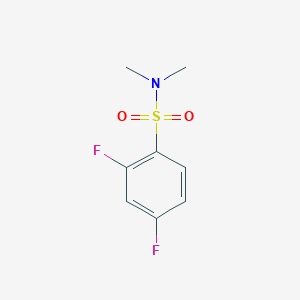
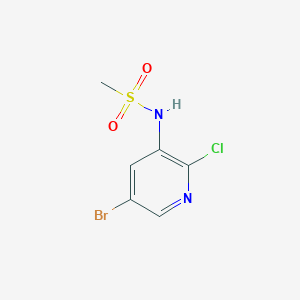
![Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8657089.png)
![2-Chloro-1-[4-(trifluoromethyl)-3-pyridinyl]ethanone hydrochloride](/img/structure/B8657100.png)
